molecular formula C12H13FO2 B2433961 Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1823383-20-5

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2433961
CAS No.: 1823383-20-5
M. Wt: 208.232
InChI Key: JOFPGKPZJXJHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H13FO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 5-position, making it a fluorinated indene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-Fluoroindene: A simpler structure without the ester group.

Uniqueness

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPGKPZJXJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.